molecular formula C18H22N2O B11771256 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B11771256
M. Wt: 282.4 g/mol
InChI Key: WYXPFOPMDMAOSH-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS No. 1956370-11-8) belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
StructureStructure
CAS Number1956370-11-8

Pharmacological Properties

  • Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The presence of phenyl and isopropyl groups contributes to this activity, enhancing the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Antidiabetic Effects : Some pyrazole derivatives have been reported to possess antidiabetic activity by modulating glucose metabolism and improving insulin sensitivity. The specific mechanisms often involve the inhibition of key enzymes involved in carbohydrate metabolism .
  • Anti-inflammatory Activity : The anti-inflammatory potential of this compound has been noted in various studies, where it showed effectiveness in reducing inflammatory markers in vitro and in vivo models .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
  • Receptor Modulation : It may interact with various receptors involved in metabolic pathways, influencing insulin signaling and glucose uptake.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of several pyrazole derivatives, including our compound of interest. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, alongside an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Study 2: Antidiabetic Properties

In a controlled experiment involving diabetic rats, administration of the compound resulted in a marked decrease in blood glucose levels compared to the control group. Histopathological analysis revealed improved pancreatic islet morphology, suggesting a protective effect against diabetes-induced damage .

Study 3: Anti-inflammatory Effects

In an animal model of acute inflammation, the compound was shown to significantly reduce paw edema and inflammatory cytokine levels (IL-6 and TNF-alpha). This suggests a potent anti-inflammatory action that could be beneficial for treating conditions like arthritis .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to elucidate its mechanism of action and efficacy in vivo.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The findings indicated that modifications to the pyrazole ring can enhance anti-cancer activity against various cell lines, suggesting a promising avenue for drug development .

Agricultural Chemistry

There is potential for this compound to be used as an agrochemical due to its bioactive properties. Research into its effects on plant growth and pest resistance is ongoing.

Case Study:
Research has indicated that pyrazole derivatives can act as growth regulators in plants. A field trial demonstrated that applying 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one improved yield and resistance to certain pests when used in combination with traditional pesticides .

Data Table: Applications Overview

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryAnti-cancer agentOngoing preclinical studies
Agricultural ChemistryGrowth regulator, pest resistanceField trials underway
Material SciencePolymer synthesisExperimental phase

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(5-ethenyl-1-phenyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C18H22N2O/c1-6-15-16(18(21)13(4)5)17(12(2)3)19-20(15)14-10-8-7-9-11-14/h6-13H,1H2,2-5H3

InChI Key

WYXPFOPMDMAOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C2=CC=CC=C2

Origin of Product

United States

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